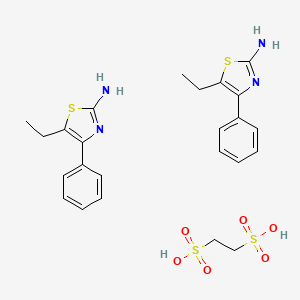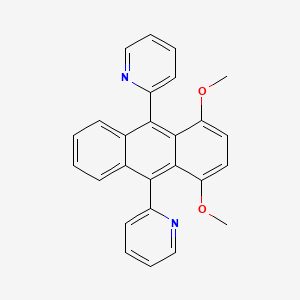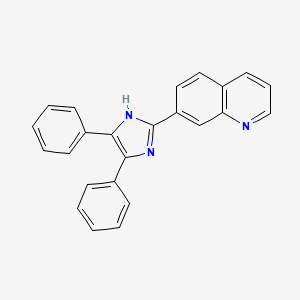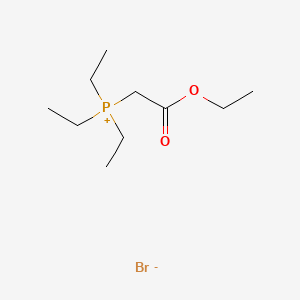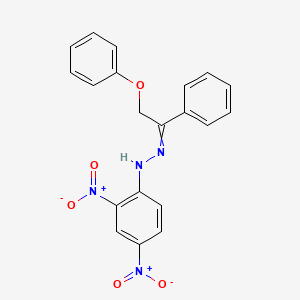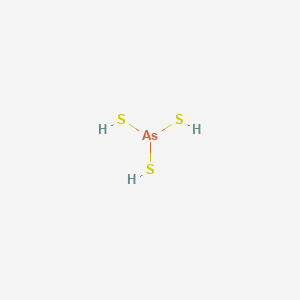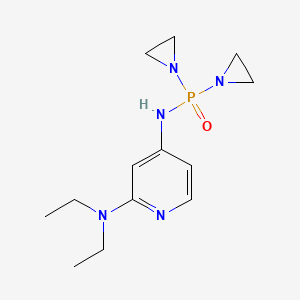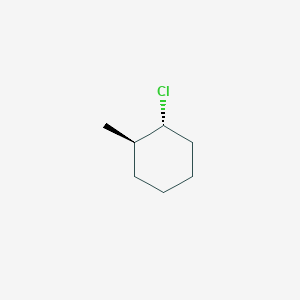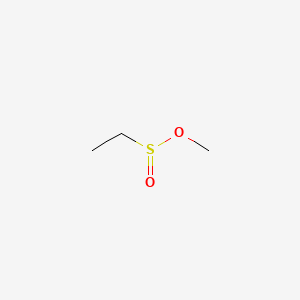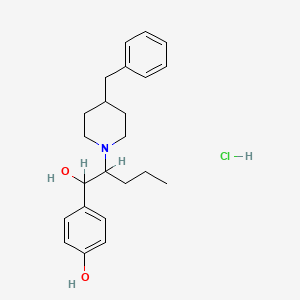![molecular formula C13H13NO2 B14675693 Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]- CAS No. 36282-74-3](/img/structure/B14675693.png)
Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]- is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group, along with an amino group (-NH2) and a methyl group (-CH3) attached to the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]- typically involves the reaction of salicylaldehyde with 2-aminophenol in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process allows for the formation of the desired Schiff base complex .
Industrial Production Methods
On an industrial scale, the production of Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]- may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its reactivity and biological activity . The presence of the hydroxyl and amino groups allows for various interactions with enzymes and receptors, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]- can be compared with other similar compounds such as:
Salicylidene-o-aminophenol: Similar structure but with different substituents.
2-Hydroxy-N-salicylideneaniline: Another Schiff base with comparable properties.
2-(2-Hydroxybenzylideneamino)phenol: Shares the phenol and amino groups but differs in the arrangement of substituents.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]-.
Eigenschaften
CAS-Nummer |
36282-74-3 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
2-[(2-hydroxyanilino)methyl]phenol |
InChI |
InChI=1S/C13H13NO2/c15-12-7-3-1-5-10(12)9-14-11-6-2-4-8-13(11)16/h1-8,14-16H,9H2 |
InChI-Schlüssel |
HDWVDSYZYJBIIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC2=CC=CC=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


